AZD6482

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AZD-6482 involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the pyrido[1,2-a]pyrimidin-4-one core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.

Final functionalization: The introduction of the benzoic acid moiety is achieved through amide bond formation

Industrial Production Methods: Industrial production of AZD-6482 follows similar synthetic routes but is optimized for large-scale production. This includes:

Optimization of reaction conditions: Ensuring high yield and purity.

Use of continuous flow reactors: To enhance reaction efficiency and scalability.

Purification techniques: Such as crystallization and chromatography to achieve the desired purity levels

Analyse Chemischer Reaktionen

Reaktionstypen: AZD-6482 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu verschiedenen Analogen führen.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können funktionelle Gruppen einführen oder ersetzen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogenide und Nucleophile werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von AZD-6482, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

-

Glioblastoma Treatment :

- A study demonstrated that AZD6482 exhibits dose-dependent cytotoxicity against glioblastoma cell lines (U87 and U118). The compound significantly induced apoptosis and cell cycle arrest at the G1 phase. Flow cytometry revealed an increase in early apoptotic cells following treatment with this compound, with a notable reduction in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic Bax levels .

- The study also highlighted that this compound effectively decreased the levels of phosphorylated AKT and GSK-3β, confirming its role in disrupting the PI3K/Akt pathway .

- Combination Therapies :

-

Renal Cell Carcinoma :

- In renal cell carcinoma studies, this compound was shown to have limited effects when used alone but demonstrated potential when combined with other inhibitors targeting different pathways. This highlights the need for further exploration into combination therapies to overcome resistance mechanisms .

Cardiovascular Applications

This compound is also being investigated for its role in preventing thrombotic events associated with atherosclerosis. Clinical trials have assessed its safety and tolerability when administered alongside antiplatelet agents like clopidogrel and aspirin. Preliminary findings suggest that this compound may help mitigate the risk of myocardial infarction or stroke by preventing blood clot formation .

Summary of Research Findings

Clinical Trials and Future Directions

Ongoing clinical trials are crucial for establishing the efficacy and safety profile of this compound across various conditions. These studies aim to elucidate optimal dosing strategies, potential side effects, and long-term outcomes associated with its use in both cancer treatment and cardiovascular prevention.

Wirkmechanismus

AZD-6482 exerts its effects by selectively inhibiting the PI3Kβ enzyme. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, by targeting PI3Kβ, AZD-6482 prevents platelet aggregation, making it effective in thrombosis prevention .

Vergleich Mit ähnlichen Verbindungen

LY294002: A broad-spectrum PI3K inhibitor.

Wortmannin: Another PI3K inhibitor with a different selectivity profile.

Idelalisib: A selective PI3Kδ inhibitor used in cancer therapy .

Uniqueness of AZD-6482:

Selectivity: AZD-6482 is highly selective for PI3Kβ, with significantly lower activity against other PI3K isoforms.

Therapeutic Potential: Its dual role in oncology and thrombosis makes it a unique candidate for therapeutic development .

Biologische Aktivität

AZD6482 is a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a crucial role in various cellular processes, including proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting glioma and other cancers where the PI3K signaling pathway is dysregulated.

This compound functions primarily by inhibiting PI3Kβ, leading to a cascade of effects on downstream signaling pathways such as AKT and GSK-3β. This inhibition results in:

- Reduced Cell Proliferation : this compound has been shown to significantly suppress the proliferation of glioma cell lines U87 and U118 in a dose-dependent manner, with IC50 values of approximately 9.061 µM and 7.989 µM, respectively .

- Induction of Apoptosis : Flow cytometric analysis revealed increased early apoptotic cell populations following treatment with this compound. The treatment also resulted in downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its role in promoting apoptosis through the PI3K-AKT signaling pathway .

Cell Cycle Arrest

This compound induces cell cycle arrest at the G1 phase in U87 cells. This effect is attributed to the inhibition of cyclin D1 expression mediated by decreased phosphorylation of GSK-3β and AKT, which are critical regulators of cell cycle progression . The following table summarizes the effects of this compound on cell cycle dynamics:

| Cell Line | Treatment Concentration (µM) | G1 Phase Arrest (%) | IC50 (µM) |

|---|---|---|---|

| U87 | 0.625 - 40 | Increased | 9.061 |

| U118 | 0.625 - 40 | Not significantly observed | 7.989 |

Antitumor Effects

In addition to inducing apoptosis and cell cycle arrest, this compound has demonstrated significant antitumor activity by inhibiting migration and invasion of glioma cells. The compound's ability to reduce colony formation in treated cells further supports its potential as an effective therapeutic agent against tumors .

Synergistic Effects with Other Inhibitors

Recent studies have explored the synergistic effects of this compound when combined with other inhibitors such as URMC-099, a mixed lineage kinase 3 inhibitor. This combination has shown enhanced efficacy in blocking glioblastoma cell motility and reducing focal adhesion dynamics, indicating a potential strategy for improving therapeutic outcomes in resistant tumor types .

Drug Resistance Mechanisms

Research into drug resistance mechanisms has highlighted how this compound can be utilized to dissect signaling pathways that contribute to treatment failure in colorectal cancer models. By employing various inhibitors alongside this compound, researchers have mapped out dynamic responses that can inform future combination therapies aimed at overcoming resistance .

Eigenschaften

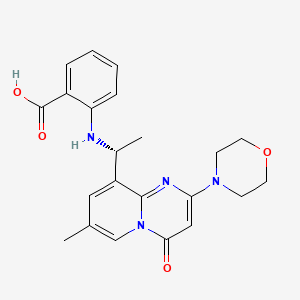

IUPAC Name |

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657619 | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173900-33-8 | |

| Record name | AZD-6482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6482 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AZD6482?

A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]

Q3: What are the downstream effects of inhibiting p110β with this compound?

A3: this compound treatment leads to:

- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]

- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]

- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]

- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]

- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []

Q4: Does this compound affect other PI3K isoforms?

A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]

Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?

A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]

Q6: Is there spectroscopic data available for this compound?

A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.

Q9: Have computational chemistry methods been applied to study this compound?

A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.